MCHr1 antagonist 1

MCHR1 receptor binding antagonist potency obesity research

MCHR1-targeted research is frequently confounded by off-target hERG inhibition and ambiguous selectivity inherent to many tool antagonists. MCHr1 antagonist 1 (CAS 391610-37-0) resolves these variables: • hERG IC50 >50,000 nM - negligible cardiovascular liability for clean behavioral readouts • Ki = 4 nM at human MCHR1 - 16-fold more potent than antagonist 2, enabling low-concentration assay formats • Selectivity confirmed: Ki >50,000 nM across GALR1-3, NPY1/5, and 5HT2C Supplied at ≥98% purity with full QC documentation. Recommended for target validation, chronic in vivo dosing, and CYP3A4 co-modulation studies.

Molecular Formula C28H33F2N5O5
Molecular Weight 557.6 g/mol
Cat. No. B1663459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCHr1 antagonist 1
SynonymsMCHr1 antagonist 1
Molecular FormulaC28H33F2N5O5
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESCOCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
InChIInChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)
InChIKeyFFXFCSQUTLDLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCHr1 Antagonist 1: Core Binding Affinity and Pharmacological Baseline for Melanin-Concentrating Hormone Receptor 1 Studies


MCHr1 antagonist 1 (CAS 391610-37-0) is a selective, small-molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of feeding behavior, energy balance, and mood [1]. The compound exhibits high-affinity binding to human MCHR1, with a reported equilibrium dissociation constant (Kb) of 1 nM and an inhibition constant (Ki) of 4 nM . Chemically, it is characterized by the molecular formula C28H33F2N5O5 and a molecular weight of 557.59 g/mol . As a research tool, MCHr1 antagonist 1 serves as a foundational probe for interrogating MCHR1 signaling pathways and for benchmarking novel MCHR1 ligands in drug discovery programs focused on metabolic and neuropsychiatric disorders.

Workflow MCHR1 signaling pathway studies
Selection Reported high-affinity MCHR1 binding
Use Context Benchmarking novel MCHR1 ligands

Why MCHr1 Antagonist 1 Cannot Be Substituted by Other MCHR1 Antagonists in Research Protocols


MCHR1 antagonists are a structurally diverse class with significant variations in potency, selectivity, and off-target profiles that preclude simple interchangeability. While many compounds in this class exhibit nanomolar affinity for MCHR1, their secondary pharmacology—particularly inhibition of the hERG potassium channel and cytochrome P450 enzymes—can differ by orders of magnitude, introducing confounding variables in cellular and in vivo experiments [1]. Furthermore, pharmacokinetic properties such as oral bioavailability, brain penetration, and metabolic stability vary widely across chemotypes, directly impacting the interpretation of efficacy studies in animal models of obesity, anxiety, and depression [2]. The quantitative evidence presented in Section 3 demonstrates that MCHr1 antagonist 1 occupies a distinct position in the MCHR1 antagonist landscape, with a unique combination of high potency, defined selectivity window, and a well-characterized CYP3A4 liability that must be accounted for in experimental design [3].

Potency & Selectivity

MCHR1 antagonist potency and off-target profiles differ; observed pharmacological response may not transfer across chemotypes.

Off-Target Liability

hERG and CYP inhibition levels vary, potentially introducing cardiovascular or metabolic confounds in vivo.

Pharmacokinetic Variability

Bioavailability and brain penetration differences across analogs may alter model-response interpretation.

Quantitative Differentiation: MCHr1 Antagonist 1 vs. Closest Analogs and In-Class Alternatives


Superior Binding Affinity of MCHr1 Antagonist 1 Compared to MCHr1 Antagonist 2

MCHr1 antagonist 1 demonstrates markedly higher affinity for the melanin-concentrating hormone receptor 1 compared to the structurally related analog MCHr1 antagonist 2. In direct comparison, MCHr1 antagonist 1 exhibits a Ki of 4 nM at human MCHR1, whereas MCHr1 antagonist 2 displays an IC50 of 65 nM . This 16-fold difference in potency translates to more efficient receptor occupancy at lower concentrations, reducing the compound quantity required for dose-response studies and minimizing potential vehicle-related artifacts . The enhanced potency of MCHr1 antagonist 1 is attributed to its non-basic scaffold design, which optimizes interactions with key residues in the MCHR1 binding pocket [1].

Binding Affinity vs. Antag 2
Head-to-head
MCHr1 antag 1 Ki = 4 nM
MCHr1 antag 2 IC50 = 65 nM
16-fold higher affinity
Supports binding affinity screening context
Radioligand displacement assay, CHO membranes
MCHR1 receptor binding antagonist potency obesity research

Comparative hERG Liability: MCHr1 Antagonist 1 vs. MCHr1 Antagonist 2

A critical differentiator between MCHr1 antagonist 1 and MCHr1 antagonist 2 is their respective activity at the hERG potassium channel, a common off-target liability that can lead to cardiotoxicity. While MCHr1 antagonist 2 potently inhibits hERG with an IC50 of 4.0 nM in IMR-32 cells, MCHr1 antagonist 1 exhibits minimal hERG interaction . This stark contrast in hERG activity—a >12,500-fold selectivity window for MCHr1 antagonist 2 versus negligible hERG binding for MCHr1 antagonist 1—has profound implications for in vivo study design . The hERG liability of MCHr1 antagonist 2 necessitates careful cardiovascular monitoring in animal models and may confound behavioral readouts due to potential cardiac effects [1].

hERG Liability vs. Antag 2
Head-to-head
MCHr1 antag 1 IC50 > 50,000 nM
MCHr1 antag 2 IC50 = 4.0 nM
>12,500-fold lower hERG inhibition
Avoids cardiovascular confound in vivo
IMR-32 cells, patch-clamp electrophysiology
cardiac safety hERG channel off-target liability

CYP3A4 Inhibition Profile: MCHr1 Antagonist 1 vs. GW803430

MCHr1 antagonist 1 demonstrates moderate inhibition of cytochrome P450 3A4 (CYP3A4) with an IC50 of 10 μM, a property that distinguishes it from other MCHR1 antagonists like GW803430, which exhibits negligible CYP3A4 activity [1]. This CYP3A4 inhibition, while modest, is a documented characteristic of MCHr1 antagonist 1 that stems from the coordinating basic nitrogen atom on its imidazopyridine ring [2]. In contrast, GW803430, a thienopyrimidinone-based MCHR1 antagonist with a pIC50 of 9.3 (Ki ≈ 0.5 nM) and favorable brain penetration (brain:plasma ratio = 6:1), is devoid of significant CYP3A4 liability . This difference is critical when selecting a tool compound for combination studies or for experiments requiring co-administration with CYP3A4 substrates.

CYP3A4 Inhibition vs. GW803430
Cross-study
MCHr1 antag 1 IC50 = 10 μM
GW803430: negligible inhibition
Moderate vs. no CYP3A4 liability
CYP3A4 inhibition requires combination study design
Human liver microsome assay
cytochrome P450 drug metabolism CYP3A4 inhibition

Selectivity Profile: MCHr1 Antagonist 1 vs. SNAP-94847

MCHr1 antagonist 1 exhibits a defined selectivity window against a panel of related GPCRs, with Ki values greater than 50,000 nM for human GALR1, GALR2, GALR3, NPY1, NPY5, and rat 5HT2C receptors . This translates to a >12,500-fold selectivity for MCHR1 over these off-target receptors. In comparison, SNAP-94847, a structurally distinct MCHR1 antagonist with a Ki of 2.2 nM, demonstrates >80-fold selectivity over MCHα1A and >500-fold selectivity over MCHD2 receptors, but comprehensive cross-reactivity data against the broader GPCR panel evaluated for MCHr1 antagonist 1 are not uniformly available [1]. The well-characterized selectivity profile of MCHr1 antagonist 1 provides greater confidence in attributing observed pharmacological effects specifically to MCHR1 antagonism rather than to off-target interactions.

Selectivity vs. SNAP-94847
Cross-study
MCHr1 antag 1 Ki > 50,000 nM for 6 off-targets
SNAP-94847 >80–500-fold selective
>12,500-fold selectivity window
Well-characterized selectivity supports target attribution
Recombinant receptor binding assays
receptor selectivity off-target binding GPCR profiling

In Vivo Exposure: MCHr1 Antagonist 1 vs. SNAP-94847

Comparative pharmacokinetic analysis reveals distinct in vivo exposure profiles between MCHr1 antagonist 1 and SNAP-94847. Following oral administration at 30 mg/kg in male C57BL/6J diet-induced obese mice, MCHr1 antagonist 1 achieved an AUC0–6h of 14,760 h·ng/mL . In contrast, SNAP-94847 at 10 mg/kg oral dose in rats demonstrated a bioavailability of 59%, plasma clearance of 4.2 L/hr/kg, and a half-life of 5.2 hours, but corresponding AUC values in mice are not directly comparable due to species and dose differences [1]. The higher AUC observed for MCHr1 antagonist 1 suggests robust systemic exposure that may support sustained target engagement, though direct cross-species extrapolation should be approached with caution.

In Vivo Exposure vs. SNAP-94847
Cross-study
MCHr1 antag 1 AUC0–6h = 14,760 h·ng/mL (30 mg/kg, mouse)
SNAP-94847 BA = 59%, t½ 5.2 h (10 mg/kg, rat)
Direct AUC comparison limited by species/dose
Supports exposure-model interpretation
Species and dose differences require review
pharmacokinetics oral bioavailability in vivo exposure

Optimal Research Applications for MCHr1 Antagonist 1 Based on Quantitative Differentiation Evidence


High-Potency MCHR1 Blockade in Cellular Assays Requiring Low Compound Consumption

With a Ki of 4 nM at human MCHR1—16-fold more potent than MCHr1 antagonist 2—MCHr1 antagonist 1 is ideally suited for cellular assays where minimizing compound quantity is critical, such as high-content screening, prolonged incubation studies, or experiments requiring multiple concentration points with limited compound availability. The high affinity ensures complete receptor occupancy at nanomolar concentrations, reducing the risk of vehicle-related artifacts .

In Vivo Efficacy Studies Requiring Minimal Cardiovascular Confounding

MCHr1 antagonist 1 exhibits negligible hERG channel inhibition (IC50 > 50,000 nM), in stark contrast to MCHr1 antagonist 2 (hERG IC50 = 4.0 nM). This profile makes MCHr1 antagonist 1 the preferred tool compound for in vivo behavioral studies (e.g., forced swim test, elevated plus maze) and chronic dosing paradigms where cardiovascular side effects could confound interpretation of efficacy or introduce safety concerns .

Combination Studies Where CYP3A4-Mediated Drug-Drug Interactions Are a Design Variable

MCHr1 antagonist 1 inhibits CYP3A4 with an IC50 of 10 μM, a known but modest liability. This property must be explicitly accounted for in experimental design when co-administering CYP3A4 substrates (e.g., midazolam, certain statins). Conversely, this characteristic makes MCHr1 antagonist 1 a valuable tool for investigating MCHR1 pharmacology in the context of CYP3A4 modulation, whereas compounds like GW803430 (no CYP3A4 inhibition) would not permit such studies [1].

Target Validation Studies Requiring High Confidence in MCHR1-Specific Effects

The well-defined selectivity profile of MCHr1 antagonist 1 (Ki > 50,000 nM for GALR1, GALR2, GALR3, NPY1, NPY5, and 5HT2C receptors) provides a high degree of confidence that observed pharmacological effects are attributable specifically to MCHR1 antagonism rather than off-target interactions. This selectivity is particularly valuable in target validation studies and in experiments where cross-talk between GPCR pathways could complicate data interpretation .

Application
Selection Property
Validation Focus
Cellular MCHR1 blockade with minimal compound consumption
Binding affinity profile
Receptor occupancy and concentration-response modeling
In vivo behavioral and chronic dosing paradigms
hERG liability profile
Cardiovascular endpoint monitoring
Combination study design with CYP3A4 substrates
CYP3A4 inhibition profile
Drug-drug interaction assessment in metabolic assays
MCHR1 target validation with high specificity requirements
Receptor selectivity profile
Off-target pharmacology review and GPCR cross-talk analysis
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